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Compound of Interest

Compound Name:
N-(4-Phenyl-cyclohex-1-enyl)-

formamide

Cat. No.: B163228 Get Quote

An in-depth analysis of the synthetic utility of N-(4-Phenyl-cyclohex-1-enyl)-formamide
reveals that while this specific molecule is not extensively documented in peer-reviewed

literature, its core structure—the enamide—is a cornerstone of modern synthetic organic

chemistry. This guide, therefore, elucidates the potential of N-(4-Phenyl-cyclohex-1-enyl)-
formamide as a versatile synthetic intermediate by drawing upon the well-established and

powerful chemistry of the enamide functional group. The protocols and applications described

herein are based on analogous, well-documented transformations and provide a robust

framework for its use in complex molecule synthesis.

Synthetic Strategy: Accessing the Intermediate
The logical and most common synthetic route to N-acyl enamines (enamides) begins with the

corresponding ketone. For the target molecule, N-(4-Phenyl-cyclohex-1-enyl)-formamide, the

synthesis would commence from 4-phenylcyclohexanone. The classical approach involves a

condensation reaction with formamide, often requiring acid catalysis and azeotropic removal of

water to drive the equilibrium towards the enamide product.

Protocol 1: Synthesis of N-(4-Phenyl-cyclohex-1-enyl)-
formamide
This protocol outlines the direct condensation of 4-phenylcyclohexanone with formamide.

Materials:
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4-phenylcyclohexanone

Formamide (reagent grade)

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

Toluene or Benzene

Dean-Stark apparatus

Anhydrous magnesium sulfate or sodium sulfate

Standard glassware for reflux and extraction

Procedure:

To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 4-

phenylcyclohexanone (1.0 eq), formamide (2.0-3.0 eq), and a catalytic amount of p-TsOH

(0.05 eq).

Add toluene to the flask to a concentration of approximately 0.5 M with respect to the ketone.

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by

observing the collection of water in the Dean-Stark trap.

Continue refluxing until no more water is collected (typically 12-24 hours).

Allow the mixture to cool to room temperature.

Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to

neutralize the acid catalyst, followed by a wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure.

The crude product can be purified by column chromatography on silica gel or by

recrystallization to yield the pure N-(4-Phenyl-cyclohex-1-enyl)-formamide.
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Causality Behind Experimental Choices:

Excess Formamide: Using an excess of formamide helps to shift the reaction equilibrium

towards the product side, maximizing the yield of the enamide.

Azeotropic Removal of Water: The formation of the enamine, and subsequently the enamide,

is a reversible condensation reaction. The removal of water via a Dean-Stark trap is critical to

prevent the reverse reaction (hydrolysis) and drive the synthesis to completion.

Acid Catalysis: The acid catalyst protonates the carbonyl oxygen of the ketone, making the

carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen

atom of formamide.
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Synthesis Workflow
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Caption: Workflow for the synthesis of the target enamide.

Application in Asymmetric Synthesis: The Prochiral
Substrate
One of the most powerful applications of enamides is their role as prochiral substrates in

asymmetric hydrogenation. The carbon-carbon double bond of the enamide can be

hydrogenated using a chiral transition metal catalyst to produce a chiral amine with high
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enantioselectivity. For N-(4-Phenyl-cyclohex-1-enyl)-formamide, this would yield N-(4-

phenylcyclohexyl)formamide, a precursor to valuable chiral 1,2-aminoalcohols and diamines.

Protocol 2: Asymmetric Hydrogenation of N-(4-Phenyl-
cyclohex-1-enyl)-formamide
This protocol provides a general methodology using a rhodium-based chiral catalyst. The

optimal chiral ligand would need to be determined experimentally.

Materials:

N-(4-Phenyl-cyclohex-1-enyl)-formamide

Chiral catalyst precursor, e.g., [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

Chiral phosphine ligand, e.g., (R)-BINAP or a Josiphos-type ligand

Anhydrous, degassed solvent (e.g., Methanol, Dichloromethane)

High-pressure hydrogenation vessel (autoclave)

Hydrogen gas (high purity)

Procedure:

In a glovebox, charge a reaction vessel with the chiral phosphine ligand (e.g., 1.1 mol%) and

the rhodium precursor (1.0 mol%).

Add the degassed solvent and stir for 15-30 minutes to allow for the formation of the active

chiral catalyst.

Add the substrate, N-(4-Phenyl-cyclohex-1-enyl)-formamide (100 mol%).

Seal the vessel, remove it from the glovebox, and purge it several times with hydrogen gas.

Pressurize the vessel to the desired hydrogen pressure (e.g., 10-50 bar).
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Stir the reaction at a constant temperature (e.g., 25-50 °C) until the reaction is complete

(monitored by TLC, GC, or HPLC).

Carefully vent the excess hydrogen gas.

Concentrate the reaction mixture under reduced pressure.

The crude product can be purified by chromatography. The enantiomeric excess (e.e.) is

determined using chiral HPLC or GC.

Mechanistic Insight: The enamide substrate coordinates to the chiral metal center. Hydrogen

gas then adds to the metal via oxidative addition. The double bond of the enamide inserts into

one of the metal-hydride bonds, and subsequent reductive elimination releases the

hydrogenated product. The chiral ligand environment dictates the facial selectivity of the

hydrogenation, leading to the preferential formation of one enantiomer.

Parameter Typical Range Rationale

Catalyst Loading 0.1 - 2.0 mol%

Balances reaction rate with

cost. Lower loadings are

preferred.

H₂ Pressure 5 - 70 bar

Higher pressure can increase

reaction rate but may affect

enantioselectivity.

Temperature 20 - 60 °C

Affects reaction kinetics; lower

temperatures often favor

higher enantioselectivity.

Solvent MeOH, THF, DCM

Solvent choice can influence

catalyst solubility, activity, and

enantioselectivity.

Application in C-C Bond Formation: Cross-Coupling
Reactions
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The vinyl group in N-(4-Phenyl-cyclohex-1-enyl)-formamide is amenable to various

palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, or Stille reactions.

This allows for the introduction of new carbon substituents at the C2 position of the

cyclohexene ring, providing a pathway to highly functionalized cyclic scaffolds.

Protocol 3: Heck-Type Vinylation
This protocol describes a potential Heck reaction to append an aryl or vinyl group to the

enamide.

Materials:

N-(4-Phenyl-cyclohex-1-enyl)-formamide

Aryl or vinyl halide (e.g., Iodobenzene)

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

Phosphine ligand (e.g., PPh₃, P(o-tol)₃)

Base (e.g., Et₃N, K₂CO₃)

Anhydrous solvent (e.g., DMF, Acetonitrile)

Procedure:

To an oven-dried flask under an inert atmosphere (e.g., Argon), add the palladium catalyst

(2-5 mol%), phosphine ligand (4-10 mol%), and the base (1.5-2.0 eq).

Add the solvent, followed by N-(4-Phenyl-cyclohex-1-enyl)-formamide (1.0 eq) and the

aryl/vinyl halide (1.2 eq).

Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed

(monitored by TLC or GC/MS).

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
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Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic

salts.

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

Concentrate the solvent and purify the product by column chromatography.

Causality Behind Experimental Choices:

Palladium Catalyst: The Pd(0) species, formed in situ from a Pd(II) precursor, is the active

catalyst that undergoes oxidative addition with the aryl/vinyl halide.

Base: The base is essential for regenerating the Pd(0) catalyst in the final step of the

catalytic cycle (reductive elimination) and to neutralize the hydrogen halide formed during the

reaction.

Ligand: The phosphine ligand stabilizes the palladium center, influences its reactivity, and

prevents the formation of palladium black.
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Caption: Potential synthetic transformations of the enamide intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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